molecular formula C7H3BrF3N3 B1381536 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 1782970-66-4

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B1381536
CAS No.: 1782970-66-4
M. Wt: 266.02 g/mol
InChI Key: BXANBMLQWQHMLC-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused bicyclic structure

Preparation Methods

The synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. Common methods include:

    Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.

    Wallach synthesis: This approach uses the dehydrogenation of imidazolines.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This involves the reaction of nitriles with amino acids.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-4(7(9,10)11)13-6-12-2-1-3-14(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXANBMLQWQHMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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